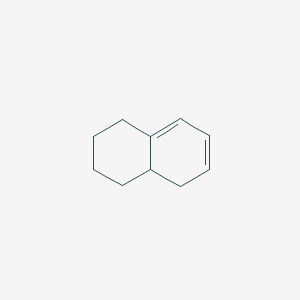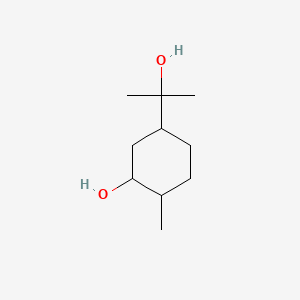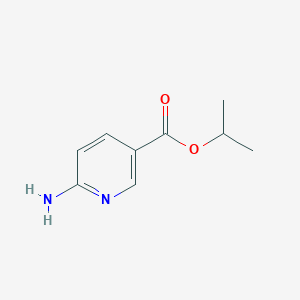
3-Formylcyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylcyclopentanecarbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclopentane ring substituted with a formyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylcyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with cyanide sources in the presence of a formylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formylcyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclopentanecarboxylic acid.
Reduction: 3-Formylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylcyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formylcyclopentanecarbonitrile involves its reactivity with various molecular targets. The formyl and nitrile groups can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. These interactions can influence biological pathways and molecular processes, making the compound valuable in both synthetic and biological chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylcyclopentane: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.
Cyclopentanone: Lacks both the formyl and nitrile groups, making it a simpler precursor in synthetic chemistry.
Uniqueness
3-Formylcyclopentanecarbonitrile is unique due to the presence of both formyl and nitrile groups on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-formylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-6-1-2-7(3-6)5-9/h5-7H,1-3H2 |
InChI Key |
AWXZMPOLKTUWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


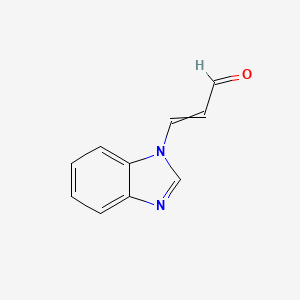
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)
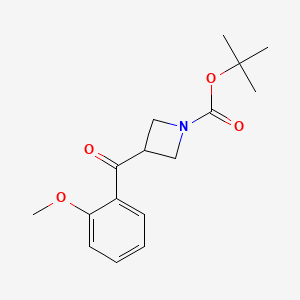
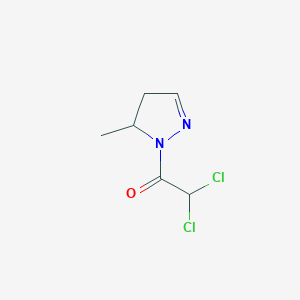
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
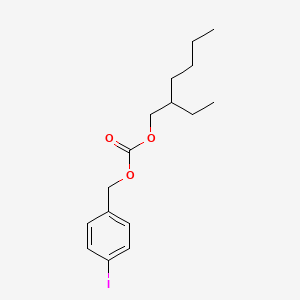
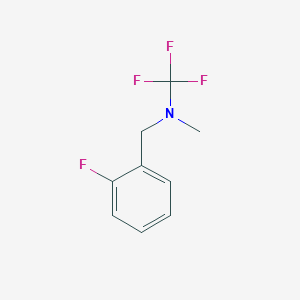

![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
